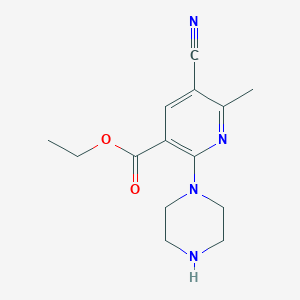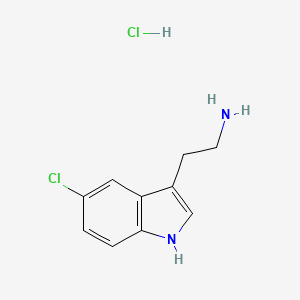
1-Heptylpiperazin
Übersicht
Beschreibung
1-Heptylpiperazine (1-HP) is a chemical compound that belongs to the class of piperazine derivatives. It is a seven-membered heterocyclic compound that is widely used in scientific research. 1-HP has been found to exhibit various pharmacological activities, including antitumor, antiviral, and antimicrobial effects.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Piperazin, einschließlich 1-Heptylpiperazin, ist der dritthäufigste Stickstoffheterocyclus in der Arzneimittelforschung . Es ist ein wichtiger Bestandteil mehrerer Blockbuster-Medikamente, wie Imatinib (auch als Gleevec vermarktet) oder Sildenafil, das als Viagra verkauft wird .
Medizinische Chemie
Piperazin wird in der medizinischen Chemie weit verbreitet eingesetzt . Die strukturelle Vielfalt von Piperazinen ist begrenzt, wobei etwa 80 % der Piperazin-haltigen Medikamente nur an den Stickstoffpositionen Substituenten enthalten .
C–H-Funktionalisierung
In jüngster Zeit wurden große Fortschritte bei der C–H-Funktionalisierung der Kohlenstoffatome des Piperazinrings erzielt . Dies hat neue Möglichkeiten für die Synthese funktionalisierter Piperazine eröffnet .
Angstlösende Eigenschaften
Piperazin ist in verschiedenen pharmakologischen Wirkstoffen mit angstlösenden Eigenschaften enthalten . Dies macht es zu einer wertvollen Verbindung bei der Entwicklung von Behandlungen für Angststörungen .
Antivirelle Eigenschaften
Piperazin hat auch antivirale Eigenschaften . Dies macht es zu einem wichtigen Bestandteil bei der Entwicklung antiviraler Medikamente .
Kardioprotektive Eigenschaften
Piperazin wird bei der Entwicklung kardioprotektiver Medikamente eingesetzt . Dies liegt an seiner Fähigkeit, das Herz vor Schäden zu schützen .
Antitumor-Eigenschaften
Piperazin-haltige Hybridheterocyclen wurden für ihre Antitumor-Anwendungen hervorgehoben . Mehrere Patente wurden für die Antitumor-Aktivität von Piperazin-Heterocyclen zugelassen .
Antidepressive Eigenschaften
Piperazin ist in pharmakologischen Wirkstoffen mit antidepressiven Eigenschaften enthalten . Dies macht es zu einer wertvollen Verbindung bei der Entwicklung von Behandlungen für Depressionen .
Wirkmechanismus
Target of Action
1-Heptylpiperazine is a piperazine derivative . Piperazine derivatives have been found to interact with various targets, including the Histamine H3 receptor (H3R) and sigma-1 receptors (σ1R) . These receptors play crucial roles in various biological functions and are potential targets for therapeutic intervention.
Mode of Action
The interaction of 1-Heptylpiperazine with its targets involves the formation of a complex that can influence the activity of these receptors . .
Biochemical Pathways
Piperazine derivatives have been associated with various pathways, including those involved in cell metabolism and regulation of metabolic pathways . The impact of 1-Heptylpiperazine on these pathways and their downstream effects would need further exploration.
Pharmacokinetics
The adme properties of a drug-like molecule are strongly influenced by its physicochemical parameters
Result of Action
Some piperazine compounds have been found to induce apoptosis in cancer cells
Action Environment
Factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds
Biochemische Analyse
Biochemical Properties
1-Heptylpiperazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between 1-Heptylpiperazine and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Additionally, 1-Heptylpiperazine has been shown to bind to certain receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways. This binding can modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions .
Cellular Effects
1-Heptylpiperazine exerts various effects on different types of cells and cellular processes. In cancer cells, for instance, 1-Heptylpiperazine has been observed to induce apoptosis, a programmed cell death mechanism. This effect is mediated through the activation of intrinsic mitochondrial pathways, leading to the release of cytochrome c and the activation of caspases .
Moreover, 1-Heptylpiperazine influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for the regulation of cell growth, differentiation, and survival. The compound also affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of 1-Heptylpiperazine involves its binding interactions with various biomolecules. For example, 1-Heptylpiperazine can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation. This binding can alter the enzyme’s conformation and activity, thereby affecting the metabolic pathways it regulates .
Furthermore, 1-Heptylpiperazine can interact with DNA and RNA molecules, influencing gene expression and protein synthesis. This interaction can result in changes in the transcriptional and translational processes, ultimately affecting cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Heptylpiperazine can change over time due to its stability and degradation properties. Studies have shown that 1-Heptylpiperazine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative stress .
Long-term exposure to 1-Heptylpiperazine in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are time-dependent and can vary based on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 1-Heptylpiperazine in animal models vary with different dosages. At low doses, 1-Heptylpiperazine has been shown to have minimal toxic effects and can modulate neurotransmitter activity, leading to potential therapeutic benefits . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity, which are characterized by liver damage and impaired cognitive functions .
Threshold effects have also been observed, where specific dosages of 1-Heptylpiperazine are required to achieve a therapeutic response without causing adverse effects. These threshold levels are critical for determining the safe and effective use of the compound in preclinical and clinical studies .
Metabolic Pathways
1-Heptylpiperazine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 1-Heptylpiperazine, leading to the formation of metabolites that can be further processed by conjugation reactions .
The compound also interacts with cofactors such as NADPH and FAD, which are essential for the enzymatic reactions involved in its metabolism. These interactions can influence the metabolic flux and levels of metabolites, affecting the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of 1-Heptylpiperazine within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within different cellular compartments .
Additionally, 1-Heptylpiperazine can bind to plasma proteins, influencing its bioavailability and distribution in the bloodstream. This binding can affect the compound’s localization and accumulation in specific tissues, impacting its pharmacokinetic and pharmacodynamic properties .
Subcellular Localization
The subcellular localization of 1-Heptylpiperazine is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the mitochondria, nucleus, and endoplasmic reticulum, where it exerts its biochemical effects .
Targeting signals and post-translational modifications can direct 1-Heptylpiperazine to specific subcellular compartments, affecting its activity and function. For example, the presence of specific amino acid sequences or lipid modifications can facilitate the targeting of 1-Heptylpiperazine to the mitochondria, where it can modulate mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
1-heptylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-3-4-5-6-9-13-10-7-12-8-11-13/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFSNSPNXPELQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371414 | |
| Record name | 1-Heptylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82502-77-0 | |
| Record name | 1-Heptylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 82502-77-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1586646.png)




